3'-Methoxy-biphenyl-3-sulfonyl chloride
Description
Foundational Significance of Biphenyl (B1667301) Scaffolds in Chemical Research and Development
The biphenyl scaffold, consisting of two phenyl rings linked by a single carbon-carbon bond, is a privileged structure in chemical research, particularly in medicinal chemistry and materials science. nih.gov This structural motif is prevalent in numerous natural products, pharmaceuticals, and agrochemicals. nih.govrsc.org The inherent rigidity and planarity of the biphenyl system provide a well-defined three-dimensional structure that can be precisely functionalized to interact with biological targets.
In drug discovery, the biphenyl unit is a cornerstone in the design of therapeutic agents. chemimpex.com Its presence in marketed drugs like Valsartan (an antihypertensive), and Telmisartan (an angiotensin II receptor blocker) highlights its importance. The ability to introduce substituents at various positions on the two phenyl rings allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can optimize its binding affinity, selectivity, and pharmacokinetic profile. fishersci.ca Furthermore, the biphenyl scaffold has been instrumental in the development of ligands for catalysis and as a core component in the creation of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). chemimpex.com
Strategic Importance of Aryl Sulfonyl Chlorides as Versatile Synthetic Intermediates
Aryl sulfonyl chlorides are a highly valuable class of organic compounds, primarily serving as powerful and versatile intermediates in a wide range of chemical transformations. mdpi.com Their significance stems from the electrophilic nature of the sulfur atom, which makes them highly reactive towards a variety of nucleophiles. This reactivity is the basis for one of the most fundamental reactions in medicinal and organic chemistry: the synthesis of sulfonamides. nih.govcbijournal.com
The sulfonamide functional group (-SO₂NR₂) is a key component in a multitude of biologically active compounds, including antibacterial drugs (sulfa drugs), diuretics, and anticonvulsants. The reaction of an aryl sulfonyl chloride with a primary or secondary amine is the most common and direct method for the preparation of sulfonamides. ucl.ac.uk Beyond sulfonamide formation, aryl sulfonyl chlorides are precursors to other important sulfur-containing functional groups such as sulfonate esters (by reaction with alcohols), sulfones, and sulfinic acids. nih.govnih.gov Their utility also extends to their use as protecting groups for amines and in cross-coupling reactions where the sulfonyl chloride group can act as a leaving group. mdpi.com The development of novel methods for the synthesis of sulfonyl chlorides continues to be an active area of research, underscoring their strategic importance. nih.gov
Structural Context of 3'-Methoxy-biphenyl-3-sulfonyl chloride within the Class of Functionalized Biphenyl Sulfonyl Chlorides
This compound is a specific example of a functionalized biphenyl sulfonyl chloride, where the positions of the substituents confer distinct chemical properties. The molecule consists of a biphenyl core with a methoxy (B1213986) (-OCH₃) group on one ring (at the 3' position) and a sulfonyl chloride (-SO₂Cl) group on the other (at the 3 position).
The synthesis of such specifically substituted biphenyls often relies on modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the precise connection of two functionalized aryl rings. rsc.org The study of molecules like this compound and its isomers provides valuable insights into how substituent patterns on a biphenyl scaffold can be used to modulate chemical reactivity and biological activity.
Data Tables
Table 1: Physicochemical Properties of Biphenyl and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Biphenyl | C₁₂H₁₀ | 154.21 | 69-72 |
| Biphenyl-4-sulfonyl chloride | C₁₂H₉ClO₂S | 252.72 | 110-112 |
| 4'-Methoxy-biphenyl-4-sulfonyl chloride | C₁₃H₁₁ClO₃S | 282.74 | 103-108 |
| This compound | C₁₃H₁₁ClO₃S | 282.74 | N/A |
Table 2: Common Applications of Key Structural Moieties
| Structural Moiety | Key Applications | Example Compounds/Materials |
| Biphenyl | Pharmaceuticals, Agrochemicals, Liquid Crystals, OLEDs | Valsartan, Telmisartan |
| Aryl Sulfonyl Chloride | Synthesis of Sulfonamides, Sulfonate Esters, Protecting Groups | Benzenesulfonyl chloride, p-Toluenesulfonyl chloride |
| Sulfonamide | Antibacterials, Diuretics, Anticonvulsants | Sulfamethoxazole, Hydrochlorothiazide |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11ClO3S |
|---|---|
Molecular Weight |
282.74 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C13H11ClO3S/c1-17-12-6-2-4-10(8-12)11-5-3-7-13(9-11)18(14,15)16/h2-9H,1H3 |
InChI Key |
SUDPABADFWCZOB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)S(=O)(=O)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Investigating the Chemical Reactivity and Transformative Potential of 3 Methoxy Biphenyl 3 Sulfonyl Chloride
Reactivity of the Sulfonyl Chloride Functionality
The sulfonyl chloride group (-SO₂Cl) is a powerful electrophilic handle, serving as a linchpin for a variety of chemical transformations. Its reactivity is dominated by the highly polarized sulfur-chlorine bond, which makes the sulfur atom susceptible to attack by a wide range of nucleophiles and a precursor to sulfur-centered radicals.
The most prominent reaction of aryl sulfonyl chlorides is their nucleophilic substitution with amines to form sulfonamides, a structural motif of immense importance in medicinal chemistry. nih.gov The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride, which is typically scavenged by a base. nih.gov This process is highly efficient for producing a diverse array of N-substituted sulfonamides from 3'-Methoxy-biphenyl-3-sulfonyl chloride. Primary and secondary amines, including both aliphatic and aromatic variants, readily participate in this transformation. nih.gov
Beyond simple amination, the sulfonyl chloride group can be transformed into other sulfur-containing functionalities. For instance, reduction of the sulfonyl chloride in the presence of an amine can lead to the formation of the corresponding sulfinamide. nih.govresearchgate.net This transformation involves the reduction of the sulfur(VI) center to a sulfur(IV) state.
The general mechanism for nucleophilic substitution at the sulfonyl sulfur is typically considered to be a concerted Sₙ2-type process. researchgate.netnih.gov However, depending on the nucleophile and reaction conditions, the mechanism can shift towards an addition-elimination pathway involving a transient pentacoordinate sulfur intermediate. researchgate.net
Table 1: Representative Nucleophilic Substitution Reactions
| Reagent/Nucleophile | Product Type | General Transformation |
| Primary/Secondary Amine (R¹R²NH) | Sulfonamide | Ar-SO₂Cl + R¹R²NH → Ar-SO₂NR¹R² + HCl |
| Triphenylphosphine (PPh₃) / Amine | Sulfinamide | Ar-SO₂Cl + PPh₃ + RNH₂ → Ar-S(O)NHR + Ph₃PO + HCl |
| Water (H₂O) / Alcohol (ROH) | Sulfonic Acid / Sulfonate Ester | Ar-SO₂Cl + H₂O/ROH → Ar-SO₃H / Ar-SO₃R + HCl |
Aryl sulfonyl chlorides can serve as precursors to aryl sulfonyl radicals (ArSO₂•) under radical-initiating conditions, such as photoredox catalysis or thermal initiation. magtech.com.cn These sulfonyl radicals are versatile intermediates capable of participating in various addition and cyclization reactions. nih.gov For example, sulfonyl radicals can add across alkenes and alkynes, a process that initiates a cascade of events leading to highly functionalized molecules. nih.gov
While specific studies on radical generation from this compound are not prevalent, its behavior can be inferred from related systems. The generation of the 3'-methoxy-biphenyl-3-sulfonyl radical would likely proceed via a single-electron transfer (SET) process, cleaving the S-Cl bond. Once formed, this radical could engage in reactions such as the vicinal functionalization of unsaturated bonds. For example, a process could be envisioned where the sulfonyl radical adds to an alkyne, generating a vinyl radical, which is then trapped by another radical species to yield a tetrasubstituted alkene. nih.gov
The reactivity of the sulfonyl chloride group can be harnessed to trigger cascade or domino reactions, where a single synthetic operation builds significant molecular complexity. rsc.org A cascade could be initiated by a standard nucleophilic substitution on the sulfonyl chloride, which then unmasks or installs a new functional group that participates in subsequent intramolecular reactions.
For example, reacting this compound with a nucleophile containing a tethered alkene or alkyne could set the stage for a subsequent radical cyclization. After the initial sulfonamide or sulfonate ester formation, the molecule could be subjected to radical-generating conditions. This would form a sulfonyl radical, which could then add intramolecularly onto the tethered unsaturated bond, leading to the formation of complex heterocyclic structures. While specific examples for this substrate are limited, the principles are well-established in the broader context of sulfonyl chloride chemistry. researchgate.net
Reactivity of the Biphenyl (B1667301) Framework
The biphenyl core of the molecule provides a second platform for chemical modification, primarily through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The electronic nature of the two distinct aromatic rings governs their respective reactivities.
Electrophilic aromatic substitution (EAS) on the this compound molecule will occur selectively on one of the two rings based on their electronic properties. The directing effects of the existing substituents determine the regioselectivity of the substitution. chemistrytalk.orglibretexts.org
Ring A (Methoxy-substituted): The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via a resonance effect. youtube.comlibretexts.org Therefore, electrophilic attack on this ring will be significantly faster than on the other ring and will primarily occur at the positions ortho and para to the methoxy group (C-2', C-4', and C-6').
Ring B (Sulfonyl chloride-substituted): The sulfonyl chloride group (-SO₂Cl) is a strong deactivating group and a meta-director. vanderbilt.edu It withdraws electron density from the ring both inductively and by resonance, making the ring electron-deficient and less reactive towards electrophiles. Any substitution on this ring would be directed to the positions meta to the sulfonyl chloride group (C-2, C-4, and C-6).
The biphenyl framework itself is often constructed via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which would involve reacting a boronic acid derivative of one ring with a halide of the other. ontosight.ai Furthermore, the sulfonyl chloride group itself can participate in certain palladium-catalyzed reactions.
Aryl sulfonyl chlorides have been demonstrated to be effective electrophiles in desulfinative cross-coupling reactions. mit.edu In these transformations, the C-S bond is cleaved, and a new C-C bond is formed. This allows the sulfonyl group to act as a leaving group. Examples of such reactions include:
Mizoroki-Heck Reaction: Coupling with olefins to form substituted alkenes. epfl.ch
Stille Reaction: Coupling with organostannanes. researchgate.net
Sonogashira Reaction: Coupling with terminal alkynes to generate aryl alkynes. epfl.ch
These reactions demonstrate that under specific palladium-catalyzed conditions, the sulfonyl chloride moiety of this compound could be replaced, offering a pathway to further functionalize the biphenyl core at the C-3 position. mit.edursc.org It is noteworthy that arylsulfonyl chlorides are generally unreactive under the conditions used for the palladium-catalyzed chlorosulfonylation of arylboronic acids, indicating that careful selection of catalytic systems is crucial to control reactivity. mit.edu
Table 2: Potential Palladium-Catalyzed Reactions
| Reaction Name | Coupling Partner | Product Type | Catalyst System (Typical) |
| Mizoroki-Heck | Olefin (e.g., Styrene) | Substituted Alkene | PdCl₂, Ionic Liquid |
| Stille | Organostannane (R-SnBu₃) | Biaryl/Alkylated Arene | Pd₂(dba)₃, P(t-Bu)₃, CuI |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl Alkyne | Pd₂(dba)₃, P(t-Bu)₃, CuI |
| Suzuki-Miyaura (for synthesis) | Arylboronic Acid | Biphenyl | Pd(OAc)₂, Base |
Stereochemical Aspects of Biphenyl Derivatives and their Impact on Reactivity
The stereochemistry of biphenyl derivatives is a fascinating and critical aspect that dictates their three-dimensional structure and, consequently, their chemical reactivity. Unlike compounds with traditional chiral centers, biphenyls can exhibit a unique form of stereoisomerism known as atropisomerism. This phenomenon arises from restricted rotation, or hindered rotation, around the single bond connecting the two phenyl rings. pharmaguideline.comyoutube.com When bulky substituents are present in the ortho positions (the positions adjacent to the ring-connecting bond), they can sterically clash, preventing the rings from rotating freely. youtube.comslideshare.net If this rotational energy barrier is high enough, it allows for the isolation of stable, non-superimposable mirror-image isomers called atropisomers. libretexts.orgwikipedia.org This results in axial chirality, where the molecule is chiral along the biphenyl linkage axis. pharmaguideline.com
For a biphenyl compound to be resolvable into stable atropisomers at room temperature, the activation energy barrier for racemization (the interconversion of the enantiomers) must be sufficiently high, typically in the range of 16 to 19 kcal/mol. libretexts.org The magnitude of this barrier is directly influenced by the size, number, and position of the substituents on the phenyl rings.
Factors Influencing Rotational Barriers in Biphenyls:
Ortho-Substituent Size: The primary factor is the steric bulk of the groups at the ortho positions. Larger groups lead to greater steric hindrance and higher rotational barriers. youtube.comyoutube.com For example, a sulfonic acid group (-SO3H) is significantly larger than a carboxylic acid group (-COOH), and thus creates a higher barrier to rotation. libretexts.orgyoutube.com
Number of Ortho-Substituents: Generally, having more substituents in the ortho positions increases the rotational barrier. A compound with three or four large ortho-substituents will have a very high barrier to rotation. youtube.com
Buttressing Effects: Substituents at the meta-positions, adjacent to an ortho-substituent, can increase the effective size of that ortho group, further restricting rotation. This is known as the buttressing effect. libretexts.org
Bridging Groups: The presence of a bridge, such as an alkyl chain connecting the two phenyl rings, can also significantly influence the rotational barrier. researchgate.net
The rotational barriers and preferred dihedral angles (the twist angle between the rings) of various substituted biphenyls have been determined through experimental methods like dynamic nuclear magnetic resonance (NMR) spectroscopy and computational studies. researchgate.netnih.gov
| Biphenyl Derivative | Substituents | Rotational Energy Barrier (kcal/mol) | Notes | References |
|---|---|---|---|---|
| Biphenyl | None | < 3.28 | Low barrier, free rotation at room temperature. | researchgate.net |
| 2,2'-Dimethylbiphenyl | 2,2'-di-CH₃ | ~15 | Rotation is significantly hindered. | researchgate.net |
| 2,2'-Difluorobiphenyl | 2,2'-di-F | - | Has a rotational double minimum at ~58° and ~129°. | researchgate.net |
| 2,2'-Dinitrobiphenyl-6,6'-dicarboxylic acid | 2,2'-di-NO₂, 6,6'-di-COOH | High | High barrier allows for resolution of enantiomers. | libretexts.org |
| 2,2',6-Trialkylbiphenyls | Multiple alkyl groups | ~37 (155 kJ/mol) | Calculated barrier for a tetramethyl-2'-(2-alkyl)biphenyl, agreeing with experimental data. | uu.nl |
| Biphenyls with a single ortho-substituent | Varies | Up to 15.4 | Barriers determined by dynamic NMR spectroscopy. | nih.gov |
In the specific case of This compound , the substituents are located at the meta-positions (position 3 and 3'). There are no bulky groups in the ortho-positions to create a significant barrier to rotation. Therefore, this compound is not expected to exhibit stable atropisomerism at room temperature and would exist as a rapidly equilibrating mixture of conformers.
Despite the lack of stable atropisomers, the inherent non-planarity of the biphenyl system still profoundly impacts the reactivity of the sulfonyl chloride group. The two phenyl rings in an unsubstituted biphenyl are twisted with respect to each other, with a dihedral angle of approximately 45°. libretexts.org This twist is a compromise to minimize steric repulsion between the ortho-hydrogens. For this compound, this torsional angle influences the spatial orientation of the sulfonyl chloride group (-SO₂Cl) relative to the rest of the molecule.
The reactivity of sulfonyl chlorides as powerful electrophiles is well-established; they readily react with a wide array of nucleophiles, most commonly amines, to form sulfonamides. nih.govsigmaaldrich.com The stereochemical arrangement of the biphenyl backbone in this compound affects the accessibility of the sulfur atom to incoming nucleophiles. The dihedral angle between the rings can create a specific steric environment around the reaction center. Furthermore, the through-space electronic effects between the electron-donating methoxy group on one ring and the electron-withdrawing sulfonyl chloride group on the other can be modulated by the torsional angle, subtly influencing the electrophilicity of the sulfur atom and thus the rate and outcome of its reactions. magtech.com.cn
Applications of 3 Methoxy Biphenyl 3 Sulfonyl Chloride in Advanced Chemical Synthesis
Development of Functionalized Organic Molecules and Complex Scaffolds
3'-Methoxy-biphenyl-3-sulfonyl chloride serves as a versatile building block for the synthesis of a wide array of functionalized organic molecules. The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and sulfones. This reactivity is central to its role in constructing complex molecular frameworks.
Nitrogen-containing heterocycles are fundamental components of many biologically active compounds and functional materials. rsc.orgnih.govrsc.org The quinoline (B57606) core, in particular, is a key feature in numerous pharmaceuticals. Recent synthetic advancements have demonstrated that aryl sulfonyl chlorides are effective reagents for the direct C-H sulfonylation of quinoline N-oxides to produce 2-sulfonylquinolines. mdpi.comnih.gov These reactions, which can proceed under either transition-metal-free or copper-catalyzed conditions, offer a powerful method for functionalizing the quinoline skeleton. mdpi.comacs.org
In these transformations, the aryl sulfonyl chloride acts as both an activating agent for the N-oxide and the source of the sulfonyl group. mdpi.comrhhz.net The reactions are generally tolerant of a wide range of functional groups on both the quinoline N-oxide and the aryl sulfonyl chloride, including methoxy (B1213986) and aryl substituents. mdpi.comacs.org While the literature provides numerous examples with various substituted benzenesulfonyl chlorides, the established broad substrate scope suggests that this compound is a highly suitable precursor for the synthesis of novel 2-sulfonylquinoline derivatives. The resulting 2-((3'-methoxy-[1,1'-biphenyl]-3-yl)sulfonyl)quinoline products would be valuable intermediates for further elaboration in drug discovery and materials science.
The general applicability of this method is illustrated by the successful use of various aryl sulfonyl chlorides in the deoxygenative C2-sulfonylation of quinoline N-oxides.
| Aryl Sulfonyl Chloride | Product Yield (%) | Reaction Conditions |
|---|---|---|
| p-Toluenesulfonyl chloride | 84 | CS₂, Et₂NH, CH₂Cl₂, Room Temp |
| 4-Methoxybenzenesulfonyl chloride | 73 | CS₂, Et₂NH, CH₂Cl₂, Room Temp |
| 4-Fluorobenzenesulfonyl chloride | 83 | CS₂, Et₂NH, CH₂Cl₂, Room Temp |
| 3-Bromobenzenesulfonyl chloride | 76 | CS₂, Et₂NH, CH₂Cl₂, Room Temp |
| 2-Chlorobenzenesulfonyl chloride | 68 | CS₂, Et₂NH, CH₂Cl₂, Room Temp |
The biphenyl (B1667301) unit within this compound can serve as a foundational element for constructing larger polyaromatic and polycyclic hydrocarbons. These extended π-systems are of significant interest for their unique electronic and photophysical properties, finding applications in organic electronics. rsc.orgnih.gov The sulfonyl chloride group can be transformed into other functionalities that facilitate further aryl-aryl coupling reactions. For instance, the sulfonyl chloride can be converted to a sulfonate ester, which can then participate in cross-coupling reactions like the Suzuki or Negishi reactions to introduce additional aromatic rings. researchgate.net
Furthermore, the inherent biphenyl structure can be elaborated upon. For example, intramolecular cyclization reactions, such as the Friedel-Crafts reaction, can be envisioned to form fused polycyclic systems like fluorenones or dibenzothiophene (B1670422) dioxides, depending on the reaction conditions and the specific substrate design derived from this compound. The synthesis of polycyclic aromatic compounds often involves the strategic fusion of aromatic rings, and biphenyl derivatives are key starting materials in this endeavor. rsc.org
Design and Synthesis of Advanced Ligands for Catalysis
Transition metal catalysis is an indispensable tool in modern chemical synthesis, and the design of ligands is crucial for controlling the activity, selectivity, and stability of the catalyst. Biphenyl-based ligands, particularly phosphines and N-heterocyclic carbenes, have proven to be highly effective in a variety of cross-coupling reactions. nih.govresearchgate.net
This compound can be utilized as a starting material for the synthesis of novel ligands. The sulfonyl chloride group can be readily converted into a sulfonamide or a sulfone, which can act as coordinating groups or as part of a larger ligand backbone. For example, reaction with a functionalized amine, such as one bearing a phosphine (B1218219) or an imidazole (B134444) group, would yield a hybrid ligand incorporating the biphenyl-sulfonamide scaffold.
Moreover, the conversion of the sulfonyl chloride to a sulfonic acid, followed by complexation with a metal center, is a known strategy for creating water-soluble and effective catalysts for reactions like C-N cross-coupling. nih.gov The methoxy group on the biphenyl structure of this compound can also influence the electronic properties of the resulting ligand, potentially fine-tuning the performance of the metal catalyst. researchgate.net The synthesis of biphenyl sulfonic acid ligands has been shown to be a valuable strategy for improving catalyst performance and facilitating product purification. nih.gov
Contributions to Materials Chemistry and Functional Materials Design
The unique structural and electronic properties of biphenyl derivatives make them attractive components for functional materials, including polymers, liquid crystals, and organic light-emitting diodes (OLEDs). nih.gov Aryl sulfonyl chlorides are known to be useful in polymer chemistry, where they can act as initiators for living radical polymerization or as monomers for the synthesis of polysulfonates or polysulfonamides. cmu.edu
Analytical and Spectroscopic Characterization Methodologies for 3 Methoxy Biphenyl 3 Sulfonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 3'-Methoxy-biphenyl-3-sulfonyl chloride. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a biphenyl (B1667301) derivative is complex due to the presence of multiple aromatic protons. The chemical shifts (δ) and coupling constants (J) are influenced by the positions of the methoxy (B1213986) and sulfonyl chloride groups. For a compound like this compound, the spectrum would be expected to show distinct signals for the methoxy group protons and the aromatic protons on both phenyl rings. The methoxy group protons typically appear as a sharp singlet. The aromatic protons will exhibit a series of multiplets, with their chemical shifts determined by the electron-donating effect of the methoxy group and the electron-withdrawing effect of the sulfonyl chloride group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the methoxy carbon, the aromatic carbons, and the carbons bonded to the sulfonyl chloride and methoxy groups. The chemical shifts of the aromatic carbons are indicative of the substitution pattern. For instance, the carbon atom attached to the methoxy group will be shifted to a higher field compared to the unsubstituted aromatic carbons.
Expected ¹H NMR Data for a Related Compound (4-Methoxybiphenyl) rsc.org
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic | 7.56-7.52 | m | - |
| Aromatic | 7.40 | t | 6.0 |
| Aromatic | 6.98 | d | 8.8 |
Expected ¹³C NMR Data for a Related Compound (4-Methoxybiphenyl) rsc.org
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-O | 159.2 |
| C-C (inter-ring) | 140.8 |
| C-C (inter-ring) | 133.8 |
| Aromatic CH | 128.8 |
| Aromatic CH | 128.2 |
| Aromatic CH | 126.8 |
| Aromatic CH | 126.7 |
| Aromatic CH | 114.2 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its molecular formula. mdpi.com
The fragmentation pattern observed in the mass spectrum offers valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the sulfonyl chloride group (-SO₂Cl), the methoxy group (-OCH₃), or cleavage of the biphenyl bond. Analysis of these fragment ions helps to piece together the structure of the parent molecule. The molecular weight of this compound (C₁₃H₁₁ClO₃S) is 282.74 g/mol . scbt.com
Expected Fragmentation Pattern for a Biphenyl Sulfonyl Chloride Derivative
| Fragment | Description |
|---|---|
| [M-Cl]⁺ | Loss of a chlorine atom |
| [M-SO₂]⁺ | Loss of sulfur dioxide |
| [M-SO₂Cl]⁺ | Loss of the sulfonyl chloride group |
| [M-OCH₃]⁺ | Loss of the methoxy group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum would display absorption bands corresponding to the vibrations of specific bonds within the molecule.
Key expected absorption bands include:
S=O stretching: The sulfonyl chloride group will exhibit strong, characteristic asymmetric and symmetric stretching vibrations.
C-O stretching: The methoxy group will show a distinct C-O stretching band.
C=C stretching: The aromatic rings will have several characteristic C=C stretching vibrations.
C-H stretching and bending: Aromatic C-H stretching and out-of-plane bending vibrations will also be present.
Characteristic IR Absorption Bands for a Related Compound (3-Methoxybenzenesulfonyl chloride) nih.gov
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch (Methoxy) | 2950-2850 | Medium |
| Asymmetric S=O Stretch | ~1370 | Strong |
| Symmetric S=O Stretch | ~1180 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-O Stretch (Aryl Ether) | 1250-1200 | Strong |
High-Resolution Chromatography for Purity Assessment and Isolation
High-resolution chromatography techniques, particularly High-Performance Liquid Chromatography (HPLC), are vital for assessing the purity of this compound and for its isolation from reaction mixtures.
HPLC methods can be developed to separate the target compound from starting materials, byproducts, and other impurities. A typical HPLC setup would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a modifier like trifluoroacetic acid. google.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings of the biphenyl structure absorb UV light. The purity of the sample is determined by the relative area of the peak corresponding to this compound in the chromatogram. For preparative applications, the separated fractions can be collected for further use.
Theoretical and Computational Chemistry Approaches to 3 Methoxy Biphenyl 3 Sulfonyl Chloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3'-Methoxy-biphenyl-3-sulfonyl chloride. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's chemical behavior.
DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), can be used to optimize the molecule's geometry and calculate a variety of electronic properties. rsc.orgaun.edu.eg Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. epstem.net
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For this compound, the MEP would likely show a region of high positive potential around the sulfur atom of the sulfonyl chloride group, indicating its susceptibility to nucleophilic attack. The oxygen atoms of the sulfonyl and methoxy (B1213986) groups would exhibit negative potential, highlighting them as potential sites for electrophilic interaction.
The table below presents hypothetical, yet representative, data that could be obtained from a DFT calculation on this compound, based on typical values for similar aromatic sulfonyl compounds. epstem.netresearchgate.net
| Computational Parameter | Method/Basis Set | Calculated Value | Interpretation |
|---|---|---|---|
| HOMO Energy | DFT/B3LYP/6-31G | -7.2 eV | Indicates the energy of the outermost electrons available for reaction. |
| LUMO Energy | DFT/B3LYP/6-31G | -1.5 eV | Represents the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap (ΔE) | DFT/B3LYP/6-31G | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | DFT/B3LYP/6-31G | 3.5 D | Quantifies the overall polarity of the molecule. |
| Mulliken Charge on Sulfur (S) | DFT/B3LYP/6-31G* | +1.2 | A large positive charge indicates a highly electrophilic center. |
Mechanistic Pathway Elucidation through Computational Simulations
Computational simulations are a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. For this compound, these simulations can map out the potential energy surface for its reactions, such as nucleophilic substitution at the sulfonyl group or electrophilic aromatic substitution on the biphenyl (B1667301) rings.
DFT calculations can be used to locate and characterize the structures of reactants, transition states, intermediates, and products along a reaction coordinate. The calculated energy barriers (activation energies) for different potential pathways allow for the determination of the most likely reaction mechanism. For instance, the reaction of the sulfonyl chloride group with a nucleophile (e.g., an amine to form a sulfonamide) can be investigated. Theoretical studies on similar aryl sulfonyl chlorides suggest that these reactions can proceed through different mechanisms, such as a concerted SN2-like pathway or a stepwise addition-elimination mechanism. dntb.gov.uamdpi.com Computational modeling can distinguish between these possibilities by calculating the energies of the respective transition states and any potential intermediates. dntb.gov.ua
For example, a simulation of the reaction with ammonia (B1221849) would involve calculating the energy profile for the approach of the ammonia molecule to the sulfur atom, the formation of a pentacoordinate sulfur intermediate (in a stepwise mechanism) or a single transition state (in a concerted mechanism), and the subsequent departure of the chloride leaving group. The calculated activation energy provides a quantitative measure of the reaction rate, which can be compared with experimental kinetic data. dntb.gov.ua
Conformation and Stereochemistry Studies of Substituted Biphenyl Sulfonyl Chlorides
The stereochemistry of this compound is dominated by the conformational properties of the biphenyl scaffold. Biphenyl and its derivatives are not planar due to steric hindrance between the ortho-hydrogens on the two rings. libretexts.org This results in a twisted conformation, and the rotation around the central carbon-carbon single bond is a key conformational process.
The presence of substituents on the biphenyl rings can significantly impact the rotational barrier. slideshare.net In the case of this compound, the substituents are in the meta positions. While ortho substituents have the most dramatic effect on creating a high barrier to rotation, leading to a phenomenon known as atropisomerism (the existence of configurationally stable rotational isomers), meta substituents can also influence the conformational preferences and the energy of the rotational barrier. libretexts.orgpharmaguideline.com
Computational methods, such as DFT or Møller–Plesset (MP2) calculations, can be used to explore the potential energy surface associated with the rotation around the biphenyl C-C bond. rsc.org By systematically varying the dihedral angle between the two phenyl rings and calculating the energy at each point, a rotational energy profile can be constructed. This profile reveals the energy of the stable (twisted) conformations and the energy of the transition states (planar or perpendicular conformations). The height of the energy barrier on this profile determines the rate of interconversion between different conformers. researchgate.netrsc.org For this compound, the barrier to rotation is expected to be relatively low, allowing for rapid interconversion at room temperature, meaning stable atropisomers are unlikely.
Prediction of Reaction Outcomes and Selectivity
A significant application of computational chemistry is the prediction of reaction outcomes and selectivity (chemo-, regio-, and stereoselectivity). For a molecule with multiple reactive sites like this compound, predicting which site will react under specific conditions is a key challenge.
The molecule presents several possibilities for reaction:
Nucleophilic attack at the sulfonyl chloride group: This is a highly electrophilic center.
Electrophilic aromatic substitution: The two phenyl rings can undergo substitution, and the directing effects of the existing methoxy and sulfonyl chloride groups will determine the position of the incoming electrophile.
Computational models can predict regioselectivity by comparing the activation energies for reactions at different positions. For electrophilic substitution, the relative stability of the sigma-complex intermediates formed by the attack of an electrophile at various positions on the rings can be calculated. The position leading to the most stable intermediate is generally the preferred site of reaction.
More recently, machine learning (ML) has emerged as a powerful tool for predicting reaction outcomes. nih.gov ML models can be trained on large datasets of known chemical reactions to recognize patterns in reactivity. rsc.orgrsc.org For this compound, an ML model could be used to predict the major product of a reaction by inputting the structures of the reactants and the reaction conditions. These models can achieve high accuracy in predicting regioselectivity for transformations like electrophilic aromatic substitution or nucleophilic aromatic substitution (SNAr). nih.govnih.govresearchgate.net By combining DFT-calculated molecular descriptors with ML algorithms, hybrid models can offer fast and accurate predictions, significantly accelerating the process of chemical synthesis design. nih.gov
Emerging Research Frontiers and Future Prospects for 3 Methoxy Biphenyl 3 Sulfonyl Chloride Chemistry
Innovations in Sustainable Synthesis and Process Intensification
The traditional synthesis of aryl sulfonyl chlorides often involves harsh reagents like chlorosulfonic acid and stoichiometric amounts of waste-generating chlorinating agents. mdpi.com These methods, while effective, present significant environmental and safety challenges, making them targets for green chemistry innovations. researchgate.netamazonaws.commdpi.com For a molecule like 3'-Methoxy-biphenyl-3-sulfonyl chloride, future synthetic strategies will likely focus on sustainability and process intensification. pharmafeatures.compharmasalmanac.comsphinxsai.compharmaceutical-technology.com
Sustainable Synthetic Approaches: Modern approaches are moving towards milder and more atom-economical methods. These include:
Oxidative Chlorination of Thiols or Disulfides: Utilizing greener oxidants and chloride sources, such as N-Chlorosuccinimide (NCS) or sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in more benign solvent systems like water or ethanol, represents a more sustainable route. rsc.orgnih.gov
Diazonium Salt Chemistry: Photocatalytic methods using arenediazonium salts, generated from the corresponding anilines, offer a metal-free and milder alternative to traditional Sandmeyer-type reactions for introducing the sulfonyl chloride moiety. nih.govacs.orgresearchgate.net
Process Intensification: Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. pharmafeatures.com For the synthesis of sulfonyl chlorides, which can be highly exothermic, this is particularly relevant.
Continuous Flow Reactors: Shifting from batch to continuous flow processing offers superior control over reaction parameters like temperature and mixing, significantly enhancing safety and reproducibility. rsc.orgamf.chresearchgate.netpharmtech.comsciencedaily.com The small reactor volumes minimize the risk associated with hazardous reagents and unstable intermediates. pharmasalmanac.com
Energy Efficiency: The use of alternative energy sources, such as microwave irradiation, has been shown to accelerate the formation of sulfonyl chlorides from sulfonic acids, leading to shorter reaction times and reduced energy consumption. cbijournal.com
Table 1: Comparison of Traditional vs. Sustainable Methods for Aryl Sulfonyl Chloride Synthesis
| Feature | Traditional Method (e.g., Chlorosulfonic Acid) | Sustainable/Intensified Method |
| Reagents | Chlorosulfonic acid, thionyl chloride | Diazonium salts, thiols, NCS, NaDCC·2H2O |
| Solvents | Often chlorinated solvents | Water, ethanol, deep eutectic solvents |
| Waste Profile | High, acidic waste streams | Lower, recyclable byproducts (e.g., succinimide) researchgate.net |
| Safety | Highly corrosive and exothermic | Milder conditions, reduced hazard with flow chemistry |
| Energy Use | Often requires high temperatures | Lower energy input, potential for photocatalysis |
Exploration of Novel Reactivity Manifolds and Catalytic Cycles
The sulfonyl chloride functional group is a cornerstone of synthetic chemistry, traditionally used for the formation of sulfonamides and sulfonates. However, recent research has expanded its reactivity profile, particularly through the use of catalysis. These new reactions open up exciting possibilities for the application of this compound.
Photocatalysis: Visible light photocatalysis has emerged as a powerful tool for activating sulfonyl chlorides. nih.govacs.orgresearchgate.net
Radical Generation: Upon single-electron reduction, aryl sulfonyl chlorides can generate aryl radicals. This allows for their use in a variety of cross-coupling reactions, offering a new way to form carbon-carbon and carbon-heteroatom bonds.
Sulfone Synthesis: Photocatalytic methods have been developed for the direct synthesis of sulfones from sulfonyl chlorides and various coupling partners, such as trifluoroborate salts or through the functionalization of sulfonamides. acs.orgresearchgate.net
Metal-Catalyzed Reactions: Transition metal catalysis continues to unlock new reaction pathways.
Desulfitative Cross-Coupling: Palladium-catalyzed reactions can use aryl sulfonyl chlorides as arylating agents, where the SO2Cl group is extruded as sulfur dioxide. This provides an alternative to traditional cross-coupling reactions using organometallic reagents.
C-N Bond Formation: Nickel-catalyzed methods, sometimes in conjunction with photosensitizers, have been developed for the efficient coupling of sulfonamides with aryl halides, representing a convergent approach to complex sulfonamides. princeton.edu
The unique electronic nature of this compound, with an electron-donating methoxy (B1213986) group on one ring and the electron-withdrawing sulfonyl chloride on the other, could lead to interesting selectivity and reactivity in these catalytic cycles.
Table 2: Examples of Novel Reactions Involving Aryl Sulfonyl Chlorides
| Reaction Type | Catalyst/Conditions | Product Class | Potential Application for this compound |
| Photocatalytic Sulfonylation | Ru(bpy)₃Cl₂, Visible Light | Aryl Sulfones | Synthesis of functionalized biphenyl (B1667301) sulfones |
| Desulfitative Arylation | Palladium Catalyst | Biaryls | Formation of complex polyaromatic systems |
| Photosensitized C-N Coupling | Nickel Catalyst, Benzophenone | N-Aryl Sulfonamides | Late-stage functionalization of bioactive molecules |
| Radical Addition to Alkenes | Photocatalyst | Alkyl Sulfones | Access to novel aliphatic-aromatic sulfones |
Integration into Flow Chemistry and Automation for Scalable Synthesis
The synthesis of many chemical intermediates is increasingly benefiting from the integration of flow chemistry and automation. bohrium.comresearchgate.net This is especially true for reactions that are hazardous or difficult to control in batch mode. rsc.orgsciencedaily.com The preparation and subsequent reactions of this compound are prime candidates for such a modern synthetic approach.
Advantages of Flow Chemistry:
Enhanced Safety: By minimizing the volume of reactive material at any given time, flow reactors dramatically reduce the risks associated with exothermic reactions or toxic reagents. amf.chpharmtech.com
Improved Yield and Purity: Precise control over stoichiometry, residence time, and temperature in a continuous flow system often leads to higher yields and fewer byproducts compared to batch processing. mdpi.com
Scalability: Scaling up a flow process typically involves running the system for a longer duration rather than redesigning a larger reactor, which simplifies the transition from laboratory to production scale. amf.ch
Automation in Synthesis: Automated synthesis platforms can be combined with flow reactors to enable high-throughput screening of reaction conditions and on-demand production of molecules. nih.govinnovationnewsnetwork.com
Process Analytical Technology (PAT): The integration of real-time analytical tools (e.g., IR, HPLC) into a flow setup allows for continuous monitoring and optimization of the reaction.
Robotic Synthesis: Automated systems can perform multi-step syntheses, including workup and purification, reducing manual labor and improving reproducibility. atomfair.com A fully automated, multi-step flow synthesis could be envisioned for the production of derivatives of this compound for pharmaceutical or materials science screening.
Table 3: Benefits of Flow Chemistry and Automation for Sulfonyl Chloride Synthesis
| Benefit | Impact on Synthesis | Relevance to this compound |
| Precise Temperature Control | Minimizes side reactions and decomposition | Ensures higher purity of the final product |
| Rapid Mixing | Increases reaction rates and consistency | Leads to more efficient and reproducible synthesis |
| Small Reaction Volume | Enhances safety with hazardous reagents | Allows for safer handling of chlorinating agents |
| Automated Parameter Screening | Accelerates optimization of reaction conditions | Speeds up the development of efficient synthetic routes |
| On-Demand Production | Facilitates the synthesis of derivatives for testing | Enables rapid library synthesis for drug discovery or materials research |
Advanced Functional Material Design Utilizing Biphenyl Sulfonyl Chloride Scaffolds
The biphenyl scaffold is a key structural motif in a wide range of advanced functional materials due to its rigid, planar structure and rich electronic properties. frontiersin.org The ability to introduce a sulfonyl group, as in this compound, provides a versatile anchor for attaching other functional units, leading to materials with tailored properties.
Applications in Medicinal Chemistry: The sulfonamide group, readily formed from sulfonyl chlorides, is a critical pharmacophore in a vast number of therapeutic agents. cbijournal.com The biphenyl sulfonamide motif is present in several FDA-approved drugs. frontiersin.orgresearchgate.net
Enzyme Inhibitors: Biphenyl sulfonyl chloride derivatives have been used to synthesize inhibitors of enzymes such as histone deacetylases (HDACs) and hypoxia-inducible factor (HIF), which are important targets in cancer therapy.
Bioactive Scaffolds: The 3'-methoxy-biphenyl core could be used to design novel bioactive compounds where the methoxy group can modulate properties like solubility, metabolism, and target binding. researchgate.net
Applications in Materials Science: Biphenyl derivatives are widely used in the development of organic electronic materials.
Organic Light-Emitting Diodes (OLEDs): The biphenyl core is frequently used in host materials for OLEDs due to its wide bandgap and good charge transport properties. nih.govacs.org The sulfonyl group can be used to tune the electronic properties or to attach other chromophores.
Organic Semiconductors: Methoxy-substituted biphenyls have been investigated as p-type semiconductors, with applications in organic solar cells and field-effect transistors. royalsocietypublishing.orgresearchgate.netresearchgate.net The ability to functionalize this core via the sulfonyl chloride group could lead to new materials with improved performance.
Table 4: Potential Applications of Materials Derived from Biphenyl Sulfonyl Chloride Scaffolds
| Field | Material Class | Potential Function of the Biphenyl Sulfonyl Scaffold |
| Medicinal Chemistry | Anticancer Agents | Core structure for enzyme inhibitors (e.g., HDAC, HIF) |
| Antibacterial Drugs | Synthesis of novel sulfonamide antibiotics | |
| Materials Science | OLED Host Materials | High triplet energy, good charge transport nih.govacs.org |
| Organic Semiconductors | Hole-transporting materials in solar cells and transistors royalsocietypublishing.org | |
| Polymers | Monomers for high-performance polymers with tailored properties |
Q & A
Basic: What are the standard synthetic routes for 3'-methoxy-biphenyl-3-sulfonyl chloride, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via chlorination of the corresponding sulfonic acid using reagents like PCl₅ or thionyl chloride. For biphenyl derivatives, a Friedel-Crafts sulfonation or cross-coupling (e.g., Suzuki-Miyaura) may precede chlorination . Key factors affecting yield include:
- Temperature control : Excess heat can lead to decomposition; reactions are often conducted at 0–5°C.
- Solvent selection : Anhydrous dichloromethane or toluene minimizes side reactions.
- Purity of intermediates : Impurities in the biphenyl precursor reduce chlorination efficiency.
Advanced: How can competing side reactions (e.g., over-chlorination or ring sulfonation) be mitigated during synthesis?
Answer:
Advanced strategies involve:
- Stoichiometric precision : Limiting Cl₂ or SOCl₂ to 1.1–1.3 equivalents prevents over-chlorination .
- Protecting groups : Temporarily blocking reactive sites (e.g., methoxy groups) with acetyl or trimethylsilyl groups .
- Catalytic additives : Using DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride formation, reducing exposure time to harsh conditions .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Methoxy protons appear as a singlet (~δ 3.8 ppm), while biphenyl aromatic protons split into distinct multiplet patterns . The sulfonyl group deshields adjacent carbons (δ 125–140 ppm in ¹³C).
- FT-IR : Strong S=O stretching vibrations at ~1360 cm⁻¹ and 1170 cm⁻¹ confirm sulfonyl chloride formation .
- Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion peak (M⁺) and fragments like [M-Cl]⁺.
Advanced: How can structural ambiguities (e.g., regioisomerism) in sulfonyl chloride derivatives be resolved?
Answer:
- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to distinguish ortho/meta/para substitution .
- X-ray crystallography : Definitive for resolving biphenyl ring orientation and sulfonyl group positioning .
- Computational modeling : DFT calculations predict NMR chemical shifts and optimize geometry, aiding in spectral interpretation .
Basic: What are the primary applications of this compound in organic synthesis?
Answer:
It serves as a key intermediate for:
- Sulfonamide formation : Reacts with amines to produce sulfonamides, common in drug discovery (e.g., protease inhibitors) .
- Polymer chemistry : Acts as a cross-linking agent in sulfonated polymers for ion-exchange membranes .
- Bioconjugation : Labels biomolecules via sulfonate ester linkages due to its high electrophilicity .
Advanced: What challenges arise in scaling up reactions involving this compound, and how are they addressed?
Answer:
- Exothermic reactivity : Large-scale chlorination requires jacketed reactors with precise cooling to prevent runaway reactions .
- Moisture sensitivity : Strict anhydrous conditions (e.g., glovebox or dried solvents) prevent hydrolysis to sulfonic acid.
- Waste management : Neutralization of HCl byproducts with NaOH scrubbers is critical for safety and environmental compliance .
Basic: How should this compound be stored to ensure stability?
Answer:
- Temperature : Store at –20°C in amber vials to avoid thermal decomposition and light-induced radical reactions .
- Desiccants : Use silica gel or molecular sieves to absorb moisture; seal containers under inert gas (N₂/Ar) .
- Avoid metals : Contact with aluminum or iron accelerates degradation; use glass or PTFE-lined equipment .
Advanced: How do researchers reconcile contradictory data on reaction yields or byproduct profiles across studies?
Answer:
- Reproducibility checks : Validate reported protocols with controlled variables (e.g., reagent lot, humidity).
- HPLC-MS analysis : Quantify byproducts to identify unaccounted intermediates (e.g., sulfonic acid from hydrolysis) .
- Meta-analysis : Compare datasets across journals to isolate trends (e.g., higher yields in anhydrous THF vs. DCM) .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat; use a fume hood to avoid inhalation .
- Spill management : Neutralize spills with sodium bicarbonate before disposal in designated chemical waste .
- Emergency protocols : Eye/skin contact requires immediate flushing with water (15+ minutes) and medical evaluation .
Advanced: What strategies are employed to study the compound’s reactivity in complex reaction systems (e.g., catalytic cycles)?
Answer:
- In situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation in real time .
- Isotopic labeling : ³⁵S-labeled derivatives map sulfonate group transfer pathways .
- Kinetic studies : Variable-temperature NMR determines activation energies for sulfonation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
